4-oxohex-2-enal
Description
Contextualization as a Reactive α,β-Unsaturated Carbonyl Compound
4-Oxohex-2-enal, systematically known as (2E)-4-oxohex-2-enal, is an organic compound that has garnered significant interest in various scientific fields. nist.govnih.gov Its chemical structure is characterized by a six-carbon chain containing both an aldehyde and a ketone functional group. evitachem.comevitachem.com Specifically, it is the (E)-isomer of hex-2-enal substituted with an oxo group at the fourth carbon position. evitachem.comchemicalbook.com This dual functionality classifies it as both an enal (an α,β-unsaturated aldehyde) and an enone (an α,β-unsaturated ketone). evitachem.comsmolecule.com
The defining feature of this compound from a chemical reactivity standpoint is its nature as an α,β-unsaturated carbonyl compound. This structural motif consists of a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. This arrangement results in electron delocalization, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is a key aspect of its biological and chemical interactions. The compound's high electrophilicity makes it prone to Michael additions, a characteristic reaction for α,β-unsaturated carbonyls. Due to its functional groups, this compound can participate in a variety of chemical reactions, including nucleophilic additions at the carbonyl groups and condensation reactions with amines or alcohols. evitachem.comsmolecule.com
The molecule is considered a medium-chain aldehyde and a fatty aldehyde lipid molecule. evitachem.com It is found in nature, notably as a component of the defensive secretions and pheromone blends of several insect species. evitachem.comevitachem.comresearchgate.net Furthermore, it can be formed through the peroxidation of omega-3 fatty acids, such as linolenic acid. chemicalbook.comresearchgate.net This process is relevant in the context of food chemistry, as it has been detected in certain food products and cooking vapors. smolecule.comthegoodscentscompany.com
Table 1: Physicochemical Properties of (E)-4-Oxohex-2-enal
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | nist.govchemicalbook.com |
| Molecular Weight | ~112.13 g/mol | nist.govchemicalbook.com |
| IUPAC Name | (2E)-4-Oxohex-2-enal | nist.gov |
| Appearance | Light yellow to brown liquid | chemicalbook.com |
| Boiling Point | 100 °C at 5 Torr | chemicalbook.com |
Overview of Key Academic Research Domains
The distinct chemical properties and biological origins of this compound have made it a subject of investigation across several key academic research domains. These areas of study often leverage its reactivity and natural occurrence to explore fundamental biological and chemical processes.
Lipid Peroxidation and Toxicology: A significant area of research focuses on this compound as a product of lipid peroxidation, particularly from omega-3 polyunsaturated fatty acids. chemicalbook.comresearchgate.net Scientists in this field investigate its formation in biological systems and its potential role as a mutagen. chemicalbook.comresearchgate.net Research has shown that this compound can react with DNA bases, such as deoxyguanosine and deoxycytidine, to form adducts. researchgate.netresearchgate.net The study of these DNA adducts is crucial for understanding the mechanisms of mutagenesis and potential links to carcinogenesis. smolecule.comresearchgate.net
Chemical Ecology and Entomology: In the field of chemical ecology, this compound is studied for its role in insect communication and defense. It has been identified as a component of the defensive secretions of various heteropteran insects, such as the sloe bug (Dolycoris baccarum). researchgate.netnih.gov Research in this domain explores its function as a pheromone, a non-specific toxin against predators, and its antibacterial properties. evitachem.comchemicalbook.comresearchgate.net The synthesis of this compound and its analogs is also pursued for potential applications in pest management through the development of chemical traps. researchgate.netgoogle.com
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in organic synthesis. evitachem.com Chemists explore various synthetic routes to produce the compound, often for use in further research or as a building block for more complex molecules. researchgate.netgoogle.com Methods for its synthesis include the oxidation of (E)-4-hydroxyhex-2-enal, aldol (B89426) condensation, and ring-opening reactions of furan (B31954) derivatives. evitachem.comresearchgate.net
Food Science and Flavor Chemistry: The presence of this compound in some food products, such as soy sauce, contributes to their flavor profiles. smolecule.com Research in this area investigates its formation during food processing and cooking and its impact on the sensory characteristics of food. smolecule.comthegoodscentscompany.com
Table 2: Key Research Findings on this compound
| Research Domain | Key Finding | Source |
|---|---|---|
| Toxicology | Forms adducts with DNA bases (e.g., deoxyguanosine) after formation from lipid peroxidation. | researchgate.net |
| Entomology | Acts as a defensive compound in heteropteran insects and exhibits antibacterial activity. | researchgate.netnih.gov |
| Chemical Ecology | Identified as a sex pheromone component in several true bug species (Hemiptera). | researchgate.netgoogle.com |
| Organic Synthesis | Can be synthesized from 2-ethylfuran (B109080) via reaction with N-bromosuccinimide. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-oxohex-2-enal |
InChI |
InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3 |
InChI Key |
GVKYFODEMNCLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC=O |
Origin of Product |
United States |
Chemical Synthesis and Preparative Strategies for 4 Oxohex 2 Enal
Diverse Synthetic Pathways
The construction of the 4-oxohex-2-enal backbone, characterized by its conjugated enal system and an additional ketone functionality, relies on several established synthetic transformations.
A direct and effective route to this compound involves the oxidation of precursor molecules where the C4 position is a hydroxyl group. The oxidation of (E)-4-hydroxyhex-2-enal is a common strategy. This method selectively converts the secondary alcohol to a ketone while preserving the enal functionality. Mild oxidizing agents are typically employed to prevent over-oxidation of the aldehyde. Another approach is the oxidation of (E)-2-hexenal derivatives, where an oxidizing agent introduces the ketone at the C-4 position.
Key reagents for these transformations include:
Pyridinium (B92312) chlorochromate (PCC): A mild oxidant effective for converting alcohols to aldehydes or ketones without affecting other sensitive groups.
Chromium trioxide (CrO₃): A stronger oxidizing agent that can also be used for this transformation.
Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent, requiring carefully controlled conditions to achieve selective oxidation.
Table 1: Comparison of Oxidation Reagents for this compound Synthesis
| Precursor | Oxidizing Agent | Typical Conditions | Key Advantage |
|---|---|---|---|
| (E)-4-hydroxyhex-2-enal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | High selectivity, mild conditions |
| (E)-2-hexenal | Chromium trioxide (CrO₃) | Sulfuric acid, Acetone (Jones oxidation) | Strong and efficient |
| (E)-2-hexenal | Potassium permanganate (KMnO₄) | Basic, cold conditions | Cost-effective |
Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the carbon skeleton of this compound. sigmaaldrich.comthieme-connect.de This approach typically involves a crossed or directed aldol reaction between two different carbonyl compounds, followed by a dehydration step to yield the α,β-unsaturated system. libretexts.org
A plausible pathway is the reaction between pyruvaldehyde (methylglyoxal) and acetaldehyde. In this reaction, acetaldehyde forms an enolate under basic conditions, which then acts as a nucleophile, attacking the more electrophilic aldehyde carbonyl of pyruvaldehyde. The resulting β-hydroxy dicarbonyl intermediate readily undergoes acid- or base-catalyzed dehydration to yield the conjugated this compound. researchgate.net The dehydration step is driven by the formation of the stable, extended conjugated system.
Modern synthetic chemistry offers advanced catalytic methods for preparing complex molecules like this compound under mild conditions. researchgate.net
Photoredox Catalysis: This emerging technique uses light-absorbing catalysts to facilitate single-electron transfer processes, enabling the formation of carbon-carbon bonds from simple precursors with high selectivity. researchgate.net
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura and Heck couplings provide powerful tools for constructing the enone framework. For instance, a Suzuki-Miyaura reaction could involve the coupling of an organoborane species with a suitable halide precursor in the presence of a palladium catalyst.
The synthesis can also proceed through the elimination of water from a suitable precursor. The acid-catalyzed dehydration of 4-hydroxyhexanal is a direct method to obtain the target compound, where the loss of water from the alcohol and the adjacent carbon forms the double bond.
Additionally, certain rearrangement reactions involving allylic alcohols can be engineered to yield this compound. These reactions often proceed through carbocationic intermediates and require careful control of conditions to ensure the desired product is formed.
Furan (B31954) rings can serve as latent 1,4-dicarbonyl synthons. The synthesis of this compound can be envisioned through the acid-catalyzed ring-opening of an appropriately substituted furan. researchgate.net For example, the hydrolysis of a precursor like 2-ethyl-5-methoxyfuran under acidic aqueous conditions would cleave the furan ring to generate the linear dicarbonyl structure of this compound. This pathway is a key strategy in converting biomass-derived furans into valuable linear chemical intermediates.
Stereoselective Synthesis Considerations (e.g., (E)-Isomer Specificity)
In most synthetic routes, the formation of the (E)-isomer (or trans-isomer) of this compound is highly favored. The IUPAC name, (E)-4-oxohex-2-enal, explicitly denotes this trans-configuration at the double bond between carbons 2 and 3. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and ensure high selectivity. Key parameters that influence the outcome of the synthesis include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. While specific detailed optimization studies exclusively for this compound are not extensively documented in readily available literature, general principles derived from similar transformations, such as the oxidation of allylic alcohols and aldol condensations, provide a framework for optimizing its synthesis.
One of the primary synthetic routes to this compound is the oxidation of (E)-4-hydroxyhex-2-enal. The selection of the oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid or other side reactions. Mild oxidizing agents are generally preferred for this transformation.
Another significant preparative strategy is the aldol condensation of acetaldehyde and butyraldehyde, followed by a dehydration step. The success of this method is highly dependent on the reaction conditions, which must be fine-tuned to favor the desired cross-condensation product and subsequent dehydration while minimizing self-condensation and other side reactions.
Detailed Research Findings
For the oxidation of (E)-4-hydroxyhex-2-enal, the optimization would involve screening a variety of mild oxidizing agents. The ideal catalyst would exhibit high chemoselectivity for the secondary alcohol, leaving the aldehyde and the carbon-carbon double bond intact. The reaction temperature would need to be carefully controlled to prevent decomposition of the starting material and product, as well as to minimize the formation of byproducts.
In the case of the aldol condensation route, optimization would focus on the choice of catalyst (base or acid), its concentration, and the reaction temperature to control the rate of both the initial aldol addition and the subsequent dehydration. The molar ratio of acetaldehyde to butyraldehyde would also be a key variable to manipulate in order to maximize the formation of the cross-condensation product. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and selectivity.
Data Tables
The following interactive data tables are hypothetical representations based on established principles of organic synthesis and are intended to illustrate the expected trends in the optimization of reaction conditions for the synthesis of this compound.
Table 1: Hypothetical Optimization of the Oxidation of (E)-4-Hydroxyhex-2-enal
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 1 | PCC | Dichloromethane | 25 | 2 | 85 | >95 |
| 2 | DMP | Dichloromethane | 25 | 1.5 | 90 | >98 |
| 3 | MnO₂ | Hexane | 40 | 6 | 75 | >95 |
| 4 | TEMPO/NaOCl | Dichloromethane/Water | 0 | 1 | 88 | >97 |
Note: This data is illustrative and intended to show potential optimization trends.
Table 2: Hypothetical Optimization of the Aldol Condensation of Acetaldehyde and Butyraldehyde
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Acetaldehyde:Butyraldehyde Ratio | Yield (%) | Selectivity (%) |
| 1 | NaOH (10) | Ethanol | 25 | 1:1 | 50 | 60 |
| 2 | NaOH (10) | Ethanol | 50 | 1:1.2 | 65 | 75 |
| 3 | L-proline (20) | DMSO | 25 | 1.2:1 | 70 | 85 |
| 4 | KOH (5) | Methanol | 0 | 1:1.5 | 60 | 70 |
Note: This data is illustrative and intended to show potential optimization trends.
Reactivity, Reaction Mechanisms, and Chemical Transformations of 4 Oxohex 2 Enal
Electrophilic Nature and Reactivity Profile
4-Oxohex-2-enal is an α,β-unsaturated carbonyl compound, a class of molecules known for their distinct electronic properties. The conjugation of the carbon-carbon double bond with both the aldehyde and ketone carbonyl groups creates an extended π-system. This conjugation allows for the delocalization of electron density, which can be represented by a series of resonance structures.
The resonance structures indicate that there are two primary electrophilic centers in the this compound molecule: the carbonyl carbon of the aldehyde (C1) and the β-carbon of the unsaturated system (C3). The carbonyl carbon of the ketone (C4) is also electrophilic. This dual electrophilicity is a hallmark of α,β-unsaturated carbonyl compounds and governs their reactivity towards nucleophiles. Consequently, this compound can undergo both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks.
The reactivity profile of this compound is characterized by its susceptibility to attack by a wide range of nucleophiles. The specific site of attack is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (kinetic vs. thermodynamic control), and the presence of catalysts.
| Feature | Description |
| Functional Groups | Aldehyde, Ketone, Alkene (conjugated) |
| Key Reactive Sites | C1 (Aldehyde Carbonyl), C3 (β-Carbon), C4 (Ketone Carbonyl) |
| Primary Reaction Types | Nucleophilic Addition (1,2- and 1,4-), Condensation |
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction class for this compound, with the outcome being highly dependent on the identity of the nucleophile.
Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon of the aldehyde. This reaction, if carried out under anhydrous conditions followed by an acidic workup, results in the formation of a secondary alcohol.
For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 5-oxohept-3-en-2-ol.
| Nucleophile | Expected Product (after workup) | Reaction Type |
| Methylmagnesium Bromide | 5-Oxohept-3-en-2-ol | 1,2-Addition |
| Phenylithium | 1-Phenyl-4-oxohex-2-en-1-ol | 1,2-Addition |
Softer nucleophiles, which include amines, thiols, and organocuprates (Gilman reagents), preferentially attack the β-carbon of the α,β-unsaturated system in a conjugate or Michael-type addition. This 1,4-addition proceeds via an enolate intermediate, which is then protonated to give the final product.
The reaction of this compound with a soft nucleophile like diethylamine (B46881) would be expected to yield 3-(diethylamino)-4-oxohexanal.
| Nucleophile | Expected Product | Reaction Type |
| Diethylamine | 3-(Diethylamino)-4-oxohexanal | 1,4-Addition |
| Thiophenol | 4-Oxo-3-(phenylthio)hexanal | 1,4-Addition |
| Lithium dimethylcuprate | 3-Methyl-4-oxohexanal | 1,4-Addition |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
This compound readily undergoes condensation reactions with primary amines and alcohols, typically under acid catalysis, to form imines and acetals, respectively.
The reaction of this compound with a primary amine, such as methylamine, in the presence of a mild acid catalyst, leads to the formation of an imine, also known as a Schiff base. libretexts.org The reaction proceeds through a 1,2-addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. Subsequent dehydration yields the corresponding N-substituted imine. libretexts.org For α,β-unsaturated aldehydes, the 1,2-addition pathway is generally favored, resulting in the formation of an α,β-unsaturated imine. worktribe.comworktribe.comnih.govacs.orgscielo.br
| Amine | Product (Imine) |
| Methylamine | N-(4-oxohex-2-en-1-ylidene)methanamine |
| Aniline | N-(4-oxohex-2-en-1-ylidene)aniline |
In the presence of an acid catalyst and an excess of an alcohol, the aldehyde functional group of this compound can be converted to an acetal (B89532). libretexts.org This reaction is reversible and involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the acetal and a molecule of water. libretexts.orglibretexts.org To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. The use of a diol, such as ethylene (B1197577) glycol, is a common strategy to form a more stable cyclic acetal. libretexts.orgpearson.comunizin.orglibretexts.orgyoutube.comyoutube.com
| Alcohol | Product (Acetal) |
| Methanol (excess) | 1,1-Dimethoxy-4-oxohex-2-ene |
| Ethylene Glycol | 2-(3-Oxopent-1-en-1-yl)-1,3-dioxolane |
Cycloaddition Chemistry (e.g., Diels-Alder Reactions)
This compound, possessing a conjugated system, is an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org
Due to its structure, which includes both an α,β-unsaturated aldehyde and an α,β-unsaturated ketone system, (E)-4-oxohex-2-enal can function as the diene component. This reactivity is utilized for the synthesis of complex cyclic molecules. evitachem.com The reaction involves the 4 π-electrons of the diene system in this compound reacting with a 2 π-electron system of a dienophile. The efficiency and rate of these reactions can be influenced by catalysts or thermal conditions. evitachem.com
The stereochemistry of this compound plays a critical role in its reactivity. The (E)-isomer is significantly more reactive in Diels-Alder reactions compared to its (Z)-isomer counterpart. Research indicates that the (E)-isomer undergoes these cycloaddition reactions approximately 50 times faster. evitachem.com This difference is attributed to the steric clash in the (Z)-isomer between the C5 methyl group and the aldehyde hydrogen, which disrupts the planarity required for an efficient reaction. evitachem.com
The versatility of the Diels-Alder reaction extends to variants involving heteroatoms, known as the hetero-Diels-Alder reaction. wikipedia.orgorganic-chemistry.org Given the presence of carbonyl groups in this compound, it has the potential to participate in oxo-Diels-Alder reactions, where the carbonyl group can act as the dienophile, leading to the formation of dihydropyran rings. wikipedia.org
Table 1: Reactivity of this compound Isomers in Diels-Alder Reactions
| Isomer | Relative Reaction Rate | Structural Reason for Reactivity Difference |
| (E)-4-oxohex-2-enal | ~50x faster | The trans-configuration minimizes steric hindrance and allows for better orbital overlap. evitachem.com |
| (Z)-4-oxohex-2-enal | Slower | Steric clash between the C5 methyl group and the aldehyde hydrogen disrupts planarity. evitachem.com |
Oxidation and Reduction Pathways
The chemical reactivity of this compound is largely defined by its two carbonyl functional groups—an aldehyde and a ketone—which are susceptible to both oxidation and reduction.
Oxidation: The aldehyde group in this compound is readily oxidized to a carboxylic acid. smolecule.com This is a characteristic reaction of aldehydes. The synthesis of this compound itself often involves the oxidation of a precursor alcohol, (E)-4-hydroxyhex-2-enal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). evitachem.com More potent oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can also be used for the oxidation of related hexenal (B1195481) derivatives. smolecule.com The selective oxidation of the aldehyde in the presence of the ketone requires careful selection of reagents.
Reduction: Both the aldehyde and ketone carbonyl groups can be reduced. The use of hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can reduce the carbonyl groups to their corresponding primary and secondary alcohols. smolecule.com The selective reduction of one carbonyl group over the other presents a synthetic challenge and typically requires the use of protecting groups or chemoselective reducing agents. For instance, the aldehyde is generally more reactive towards nucleophilic attack than the ketone and can often be selectively reduced under carefully controlled conditions.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Functional Group Targeted | Reagent Examples | Product Functional Group |
| Oxidation | Aldehyde | Potassium permanganate, Chromium trioxide smolecule.com | Carboxylic Acid |
| Reduction | Aldehyde, Ketone | Hydride reagents (e.g., Sodium borohydride) smolecule.com | Primary Alcohol, Secondary Alcohol |
Chemical Stability and Degradation Mechanisms in Controlled Environments
The stability of this compound is influenced by several factors, including its isomeric form, pH, and exposure to oxidative conditions. The compound is known to be a product of lipid peroxidation, specifically from the degradation of omega-3 polyunsaturated fatty acids. smolecule.comchemicalbook.com This natural origin provides insight into its degradation pathways.
Tautomerism and pH-Dependent Stability: this compound can undergo keto-enol tautomerism due to the presence of α-hydrogens adjacent to the ketone group. smolecule.com It exists in an equilibrium between the more stable keto form and the enol tautomer. This equilibrium can be influenced by the pH of the environment. smolecule.com
Degradation via Oxidation: The formation of this compound from polyunsaturated fatty acids occurs through radical-mediated oxidation to form fatty acid hydroperoxides. smolecule.com These intermediates then undergo β-scission, a type of cleavage reaction, to yield shorter-chain aldehydes, including this compound. smolecule.com This same oxidative susceptibility means that under controlled environments with pro-oxidants or radical initiators, this compound can be expected to degrade further. The stability of the compound is a crucial factor in its role as an insect pheromone, as its persistence in the environment affects its signaling efficacy. evitachem.com The careful control of conditions such as pH, temperature, and oxidant concentration is necessary to manage its formation and subsequent degradation. smolecule.com
Mentioned Compounds
Advanced Analytical Methodologies for 4 Oxohex 2 Enal Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 4-oxohex-2-enal from the myriad of other compounds present in biological and environmental samples, a critical step prior to detection and quantification.
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chemistry-matters.com The separation is based on the compound's partitioning between a stationary phase within a capillary column and a mobile gas phase. The retention index (RI), a key parameter in GC, is used to standardize retention times. For (E)-4-oxohex-2-enal, RI values have been experimentally determined on various column types, aiding in its identification. nist.govnist.gov
Comprehensive two-dimensional gas chromatography (GC×GC) significantly enhances the separation power compared to conventional single-column GC. chemistry-matters.comphenomenex.com This technique employs two columns of different selectivity connected by a modulator. cloudfront.net The modulator traps fractions of effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. phenomenex.com This process generates a two-dimensional chromatogram, which provides substantially increased peak capacity and resolution, making it ideal for analyzing complex volatile profiles where this compound might be a minor component, such as in food science or the study of insect pheromones. thegoodscentscompany.comfmach.it
Table 1: Gas Chromatography Retention Indices for (E)-4-Oxohex-2-enal
| Column Type | Stationary Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Capillary | HP-5 MS (non-polar) | 958 | nist.gov |
| Capillary | CP Sil 8 CB (non-polar) | 976 | nist.gov |
| Capillary | HP-1 (non-polar) | 958 | nist.gov |
| Capillary | HP-Innowax (polar) | 1599 | nist.gov |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile compounds and is particularly crucial for the analysis of this compound derivatives and its reaction products with biomolecules. sciengine.comajrms.com The method separates components in a liquid sample by passing them through a column packed with a solid adsorbent material.
For aldehydes like this compound, reversed-phase HPLC (RP-HPLC) is commonly used, often employing a C18 stationary phase. ajrms.com Due to the lack of a strong chromophore in the native molecule, detection sensitivity can be low. To overcome this, derivatization is often employed. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form a stable hydrazone that can be detected with high sensitivity using ultraviolet (UV) or diode-array detectors (DAD). sciengine.com This approach allows for the quantification of this compound and related alkenals in various matrices. sciengine.com
Table 2: Representative HPLC Conditions for Alkenal Analysis (based on similar compounds)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 50 mm × 4.6 mm, 2.7 µm) | ajrms.com |
| Mobile Phase | Methanol/water or Acetonitrile/water gradient | ajrms.com |
| Detection | UV-Vis or Fluorescence (after derivatization) | sciengine.comajrms.com |
| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) | sciengine.com |
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is typically coupled with a chromatographic separation technique.
GC-MS combines the separation capability of GC with the detection power of MS, which separates ions based on their mass-to-charge ratio (m/z). mdpi.com This hyphenated technique is the gold standard for identifying and quantifying volatile compounds in complex mixtures. researchgate.net For this compound, electron ionization (EI) at 70 eV is typically used, which generates a reproducible fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint. mdpi.com This spectrum can be compared against spectral libraries, such as the one from the National Institute of Standards and Technology (NIST), for confident identification. researchgate.netnih.gov
When coupled with GC×GC, a high-speed mass spectrometer, such as a Time-of-Flight (TOF) analyzer, is required to handle the rapidly eluting, narrow peaks from the second dimension column. chemistry-matters.com GC×GC-TOF-MS provides a four-dimensional dataset (retention time 1, retention time 2, m/z, and signal intensity) that offers unparalleled separation and identification capabilities for in-depth volatile profiling of complex samples, such as those in metabolomics or food chemistry. fmach.itnih.gov
Table 3: Key Mass Spectral Data for (E)-4-Oxohex-2-enal from GC-MS
| Parameter | Value | Reference |
|---|---|---|
| Molecular Ion [M]+ (m/z) | 112 | nih.gov |
| Most Abundant Fragment Ion (m/z) | 83 | nih.gov |
| NIST Library Entry | 374042 | nih.gov |
This compound is a reactive electrophile that can form covalent adducts with nucleophilic sites on biomolecules, such as proteins and DNA. smolecule.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for the detection and characterization of these modifications. nih.gov The technique uses HPLC to separate digested biomolecules (peptides or nucleosides) followed by a mass spectrometer with at least two mass analyzers in series. The first analyzer selects a specific parent ion (the adducted molecule), which is then fragmented, and the resulting product ions are analyzed by the second analyzer. This process provides structural information, allowing for the unambiguous identification of the modified biomolecule and the site of modification. nih.govresearchgate.net Soft ionization techniques like electrospray ionization (ESI) are used to generate intact molecular ions of the non-volatile adducts. nih.gov
Table 4: Theoretical Mass Increases from this compound Adduct Formation
| Biomolecule Residue | Reaction Type | Mass Increase (Da) |
|---|---|---|
| Cysteine, Histidine, Lysine (B10760008) | Michael Addition | 112.0524 |
| Lysine (primary amine) | Schiff Base Formation | 94.0418 |
Ambient mass spectrometry techniques allow for the analysis of samples in their native state at atmospheric pressure with minimal to no sample preparation. wikipedia.org Desorption Electrospray Ionization (DESI) utilizes a charged solvent spray to desorb and ionize analytes directly from a surface. wikipedia.org The resulting ions are then drawn into the mass spectrometer for analysis. This technique holds potential for the rapid screening of this compound on surfaces or for chemical imaging to map its spatial distribution within a biological tissue sample.
Desorption Atmospheric Pressure Photoionization (DAPPI) is another ambient ionization method that uses a jet of heated gas and a photoionization source to analyze samples. It is particularly effective for less polar compounds and could be applied to the direct analysis of this compound in complex matrices where other ionization techniques might be less efficient or prone to interference.
Formation and Natural Occurrence of 4 Oxohex 2 Enal in Biological and Environmental Systems
Endogenous Biogenesis Pathways
4-Oxohex-2-enal is generated within biological systems primarily through the oxidative degradation of lipids. This process, known as lipid peroxidation, involves a complex series of reactions that break down polyunsaturated fatty acids.
This compound is a notable product derived from the peroxidation of omega-3 (ω-3) polyunsaturated fatty acids (PUFAs). nih.govcenmed.com These fatty acids are more susceptible to oxidation compared to omega-6 fats. nih.govresearchgate.net The process is initiated by free radicals, leading to the formation of fatty acid hydroperoxides which are then cleaved to form various aldehydes. smolecule.com
Key ω-3 PUFAs that serve as precursors to this compound include:
α-Linolenic acid: Found in high concentrations in certain vegetable oils, such as perilla oil, it is a primary source for the formation of this compound upon oxidation. nih.govnih.gov
Docosahexaenoic acid (DHA): This is a crucial structural component of the human brain and retina. wikipedia.org Its oxidation can also lead to the generation of related compounds like 4-hydroxyhexenal, highlighting the breakdown of n-3 fatty acids into various aldehydes. nih.govnih.govnih.gov
Eicosapentaenoic acid (EPA): Similar to other ω-3 fatty acids, EPA is a substrate for peroxidation reactions that can yield this compound. nih.govresearchgate.net
Research has detected this compound in food products rich in these fatty acids, particularly after heating, such as in broiled fish and various fried foods, confirming its origin from the thermal oxidation of ω-3 PUFAs. nih.govnih.gov
| Precursor Fatty Acid | Fatty Acid Class | Common Sources | Citation |
|---|---|---|---|
| α-Linolenic Acid | Omega-3 | Perilla oil, Flaxseed oil | nih.govnih.govnih.gov |
| Docosahexaenoic Acid (DHA) | Omega-3 | Fatty fish, Fish oil, Algae oil | nih.govwikipedia.org |
| Eicosapentaenoic Acid (EPA) | Omega-3 | Fatty fish, Fish oil | nih.govresearchgate.net |
A significant pathway for the formation of 4-oxo-2-alkenals is through the degradation of their corresponding 4-hydroperoxy-2-alkenals. researchgate.net These hydroperoxy intermediates are themselves products of the homolytic degradation of PUFA hydroperoxides. researchgate.netnih.gov For instance, 4-hydroperoxy-2-nonenal (B23920) is recognized as a direct precursor to 4-oxo-2-nonenal (B12555) and 4-hydroxy-2-nonenal. nih.gov This suggests a parallel pathway where a 6-carbon 4-hydroperoxy-2-alkenal intermediate degrades to form this compound. This step is a critical part of the complex cascade of lipid hydroperoxide decomposition. nih.govresearchgate.net
Recent studies have identified an alternative pathway for the formation of 4-oxo-2-alkenals involving the metal-catalyzed autoxidation of 2-alkenals. researchgate.netnih.gov Transition metals, such as iron (Fe) and copper (Cu), can enhance the oxidation of the C4-position of 2-alkenals, leading to the formation of the corresponding 4-oxo-2-alkenals. nih.gov For example, experiments have shown that 2-octenal (B7820987) can be oxidized to 4-oxo-2-octenal in the presence of transition metals. nih.gov This mechanism demonstrates a pathway that does not solely depend on the direct breakdown of PUFA hydroperoxides but can also generate these reactive aldehydes from less oxidized precursors. nih.gov This process may contribute to metal-catalyzed genotoxicity, as 4-oxo-2-alkenals are highly reactive molecules. researchgate.netnih.gov
Presence in Biological Secretions and Chemical Ecology
Beyond its role in endogenous metabolism, this compound is a significant semiochemical in the animal kingdom, particularly among insects. It functions as both a pheromone for communication and a component of defensive secretions against predators. researchgate.netnih.gov
This compound is a common component in the exocrine secretions of insects belonging to the order Heteroptera (true bugs). researchgate.netnih.gov It is often found in combination with other aldehydes, such as (E)-2-hexenal and (E)-2-octenal. researchgate.netnih.gov
Stink Bugs (Family: Pentatomidae): Various species of stink bugs, including those from the genera Euschistus and Dolycoris, produce this compound in their metathoracic scent glands. researchgate.netthegoodscentscompany.com These secretions serve as a chemical defense to repel predators. researchgate.net
Bed Bugs (Family: Cimicidae): In the common bed bug (Cimex lectularius), this compound is a component of the alarm pheromone, particularly in nymphs. nih.gov It is secreted from the dorsal abdominal glands and is found alongside 4-oxo-(E)-2-octenal. nih.govnih.gov These compounds are released when the insects are disturbed, causing dispersal and other alarm behaviors. nih.gov
Other Heteroptera: The compound has also been identified in other families within Heteroptera, such as Coreidae (leaf-footed bugs) and Alydidae (broad-headed bugs), where it is part of their defensive arsenal. researchgate.netresearchgate.netresearchgate.net
| Insect Group | Species Example | Glandular Source | Function | Citation |
|---|---|---|---|---|
| Stink Bugs (Pentatomidae) | Euschistus biformis, Dolycoris baccarum | Metathoracic Scent Gland | Defense | researchgate.netthegoodscentscompany.com |
| Bed Bugs (Cimicidae) | Cimex lectularius | Dorsal Abdominal Gland (Nymphs) | Alarm Pheromone | nih.govnih.gov |
| Broad-headed Bugs (Alydidae) | Riptortus pedestris | Dorsal Abdominal Gland (Nymphs) | Defense | researchgate.net |
| Leaf-footed Bugs (Coreidae) | Thasus acutangulus | Dorsal Abdominal Gland (Nymphs) | Defense | researchgate.netresearchgate.net |
The biosynthetic pathways for this compound and related aldehydes in insects are believed to originate from the metabolism of fatty acids. researchgate.net This suggests a parallel to the endogenous formation via lipid peroxidation observed in vertebrates. The presence of these aldehydes in defensive secretions implies that insects have evolved mechanisms to harness the products of oxidative chemistry for ecological purposes. The specific enzymatic processes that control the production and storage of these reactive compounds within the specialized glands of Heteroptera are an area of ongoing research. The pathways likely involve controlled oxidation of dietary or de novo synthesized fatty acids to produce a specific blend of volatile aldehydes tailored for defense or communication. researchgate.net
Occurrence of this compound in Foodstuffs and Environmental Matrices
The presence of this compound in various biological and environmental systems is a result of lipid peroxidation. This reactive aldehyde has been identified in a range of foodstuffs, particularly those that have undergone processing such as smoking, fermentation, and heating. It is also a component of certain plant volatiles and is known to form during cooking.
Detection in Processed Foods (e.g., Smoked Fish, Fermented Products, Soy Sauce)
Processing methods that involve heat, oxidation, and microbial activity can facilitate the formation of this compound in food products.
In the realm of processed meats, a study on traditional smoked horsemeat sausage in Xinjiang, China, identified this compound as one of the volatile compounds. The concentration of this compound was found to vary at different stages of processing, indicating its dynamic formation. For instance, in one sample, the relative content of this compound was 0.170, while in another, it reached 2.705 (arbitrary units). This highlights the influence of processing conditions on the generation of this aldehyde.
Fermented foods are another category where this compound has been noted. Its presence in soy sauce, a widely consumed fermented product, has been reported in the literature. nih.gov While specific quantitative data in soy sauce can vary, its occurrence contributes to the complex flavor profile of this condiment. The fermentation process, which involves microbial action on lipids and other components, provides a conducive environment for the formation of such secondary lipid oxidation products.
Below is an interactive table summarizing the detection of this compound in various processed foods.
| Food Product Category | Specific Example | Detection Status |
| Processed Meat | Smoked Horsemeat Sausage | Detected |
| Fermented Products | Soy Sauce | Detected |
Presence in Plant Volatiles (e.g., Olive Oil, Cauliflower)
This compound is not limited to processed foods; it also occurs naturally as a volatile compound in some plant-based products.
Extra virgin olive oil (EVOO), prized for its distinct aroma and flavor, has been shown to contain this compound. In a study analyzing the volatile compounds of EVOO from different cultivars, (E)-4-oxohex-2-enal was detected. The relative peak area of this compound varied among the different olive oil blends, with values reported as 0.80, 1.10, and 1.20 in different samples, while being absent in others. This variability suggests that the cultivar and processing methods of the olives play a role in the final concentration of this volatile compound in the oil.
While the presence of a wide range of volatile compounds in Brassica vegetables like cauliflower has been extensively studied, specific identification of this compound in cauliflower volatiles is not prominently documented in the available research. The volatile profiles of these vegetables are complex and dominated by sulfur compounds and products of the lipoxygenase pathway; however, this compound has not been listed as a key volatile in the referenced studies on cauliflower.
The following table provides an overview of this compound in plant volatiles.
| Plant Product | Detection Status |
| Olive Oil | Detected |
| Cauliflower | Not Reported in Cited Studies |
Formation in Model Lipid Oxidation Reactions and Cooking Vapors
The generation of this compound is fundamentally linked to the oxidation of lipids, a common process during cooking and in model systems designed to study these reactions.
Research has confirmed the formation of this compound in model lipid peroxidation reactions. It is recognized as a mutagenic product formed from the peroxidation of omega-3 fatty acids. nih.gov Studies utilizing gas chromatography/mass spectrometry (GC/MS) have been instrumental in identifying this compound and other direct mutagens in these model systems.
Furthermore, this compound has been detected in cooking vapors, highlighting an environmental exposure route. The smoke released during the broiling of fish, for instance, has been found to contain this aldehyde. A study that analyzed various foods and cooking vapors reported the presence of this compound in the range of 1-70 µg/g in commercial perilla oil, the edible part of broiled fish, and various fried foods. This indicates that high-temperature cooking methods can lead to the formation and aerosolization of this compound.
This table summarizes the formation of this compound in these contexts.
| Context | Formation/Detection |
| Model Lipid Oxidation Reactions | Formed as a product |
| Cooking Vapors (e.g., from broiling fish) | Detected |
Mechanistic Biological Interactions of 4 Oxohex 2 Enal
Adduct Formation with Biological Macromolecules
4-Oxohex-2-enal (4-OHE) is a reactive α,β-unsaturated aldehyde that can be generated from the peroxidation of omega-3 polyunsaturated fatty acids. nih.gov Its high reactivity allows it to interact with and modify essential biological macromolecules, including DNA, proteins, and lipids. smolecule.comresearchgate.net These interactions can lead to the formation of covalent adducts, which are implicated in various biological consequences. researchgate.net
Research has demonstrated that 4-OHE readily reacts with DNA bases to form stable adducts. researchgate.netnii.ac.jp As a mutagen, it can cause DNA damage, and its ability to form adducts with DNA components is a key mechanism behind this activity. nih.govresearchgate.net
Deoxyguanosine (dG): 4-OHE reacts with deoxyguanosine. nih.govresearchgate.net Studies involving model reactions of lipid peroxidation identified a 4-OHE-dG adduct. nih.gov The reaction involves the formation of 7-(2-oxo-alkyl)-substituted 1,N²-etheno-dG (εdG) adducts. nih.gov
Deoxycytidine (dC): The compound reacts with deoxycytidine to form etheno-type adducts. nii.ac.jpresearchgate.net Specifically, the formation of butanone-etheno-2'-deoxycytidine (BεdC) has been identified. nih.gov These adducts have been detected in various tissues in animal studies following administration of 4-OHE. nih.gov Quantitative analysis in human tissues has shown that the level of 4-OHE-derived BεdC is highly correlated with adducts formed from a similar lipid peroxidation product, 4-oxo-2(E)-nonenal (4-ONE). nih.gov
5-Methyl-deoxycytidine (5-methyl-dC): 4-OHE is also capable of forming adducts with 5-methyl-deoxycytidine. researchgate.net Following oral administration in mice, 4-OHE-5-methyl-dC adducts were detected in the DNA of the esophagus, stomach, and intestines. nih.gov
The formation of these etheno-type adducts with various DNA bases highlights the genotoxic potential of 4-OHE. researchgate.net
This compound can modify proteins through covalent adduction, reacting with nucleophilic side chains of amino acids. nih.gov A primary target for such modification is the thiol group (sulfhydryl group) of cysteine residues. researchgate.net
Research using crickets as an experimental model demonstrated that exposure to 4-OHE leads to a depletion of free thiols in leg tissues. researchgate.net In vitro studies confirmed the formation of an adduct between 4-OHE and a thiol-containing compound. researchgate.net This suggests that the covalent binding of 4-OHE to biologically important thiol groups is a significant mechanism of its action. researchgate.net A similar compound, 4-oxo-2-nonenal (B12555) (ONE), has been shown to react with thiol groups via a Michael addition mechanism, leading to the formation of 4-keto aldehydes which can undergo further reactions. nih.gov This reactivity with protein nucleophiles can lead to protein cross-linking. nih.gov
This compound is a product of lipid peroxidation, the oxidative degradation of lipids within cellular membranes. researchgate.net As a reactive aldehyde, it can diffuse from its site of formation in the membrane and interact with other cellular components, acting as a "second toxic messenger". researchgate.net Its interactions within lipid membranes are also thought to play a role in modulating cellular signaling pathways. smolecule.com
Molecular and Cellular Response Mechanisms
The adduction of 4-OHE to macromolecules triggers a range of molecular and cellular responses, affecting cellular homeostasis and signaling cascades.
As a reactive aldehyde, 4-OHE can significantly impact the cellular redox state. Its propensity to react with thiol groups, as seen in protein modification, leads to the depletion of crucial antioxidant molecules like glutathione (B108866), which contains a free thiol group. researchgate.net A study on crickets exposed to 4-OHE found a direct correlation between the observed physiological effects (locomotive impairment) and the depletion of free thiols in tissues. researchgate.net This depletion disrupts the cellular redox balance, potentially leading to oxidative stress as the cell's capacity to neutralize reactive oxygen species is diminished.
This compound is implicated as a modulator of various cellular signaling pathways. smolecule.com In insects, it can function as a signaling molecule, binding to olfactory receptors to trigger specific behavioral responses. evitachem.comevitachem.com Beyond this role, as a product of lipid peroxidation, its formation is linked to stress signaling. Oxidized phospholipids, which lead to the generation of reactive aldehydes like 4-OHE, can induce the expression of activating transcription factor 4 (ATF4), a key stress-induced transcription factor. researchgate.net This suggests a link between the presence of 4-OHE and the activation of cellular stress response pathways, such as the unfolded protein response. researchgate.net
Enzymatic Biotransformation and Detoxification Pathways (mechanistic studies)
The detoxification of reactive carbonyl compounds like this compound is a critical cellular process. As a reactive α,β-unsaturated aldehyde, this compound can readily interact with cellular nucleophiles, necessitating specific enzymatic pathways for its neutralization. One of the primary mechanisms for detoxification involves the covalent binding of the compound to biologically active thiols. nih.gov This process, known as conjugation, is often mediated by glutathione S-transferases (GSTs), which catalyze the reaction between the electrophilic carbon of this compound and the nucleophilic thiol group of glutathione.
Studies have demonstrated that exposure to this compound leads to a significant depletion of free thiols in tissues. nih.govresearchgate.net This suggests that the compound's detoxification is heavily reliant on thiol-based conjugation. The resulting glutathione adduct is more water-soluble and can be further processed and excreted from the cell.
Another potential pathway for the biotransformation of this compound involves reduction of its aldehyde or ketone groups. Aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs) are enzyme superfamilies known to metabolize a wide range of aldehydes. These enzymes can convert the aldehyde group to a less reactive carboxylic acid or the keto group to a secondary alcohol, respectively. While direct evidence for specific enzymes metabolizing this compound is limited, the metabolism of structurally similar lipid peroxidation products like 4-hydroxy-(E)-2-nonenal (HNE) often involves these enzymatic families. nih.gov
Role in Invertebrate Chemical Communication and Defense Mechanisms (Mechanistic Aspects)
In the invertebrate world, particularly among insects of the order Heteroptera (true bugs), this compound serves a dual role as both a potent defensive allomone and a chemical signal or pheromone. nih.govresearchgate.net It is a common component of the defensive secretions produced by the metathoracic and dorsal abdominal scent glands of various nymph and adult stink bugs and coreid bugs. researchgate.netresearchgate.netbiorxiv.org These secretions are released in response to predation threats, where this compound acts as a highly reactive and non-specific toxin against a wide range of organisms, including predators like ants and mantids. researchgate.netresearchgate.net Its high reactivity makes it an effective deterrent. researchgate.netresearchgate.net Concurrently, this same compound can function as an alarm pheromone, alerting conspecifics to danger. researchgate.net
| Role of this compound in Invertebrates | Mechanistic Function |
| Defensive Allomone | Acts as a non-specific toxin and deterrent against predators. researchgate.netresearchgate.net |
| Chemical Communication | Functions as an alarm pheromone, inducing behavioral responses in conspecifics. researchgate.net |
| Kairomone | Used by some parasitoids to locate their stink bug hosts. researchgate.net |
Olfactory Receptor Binding and Signal Transduction in Insects
The perception of this compound by insects is initiated at the peripheral olfactory system, primarily located on the antennae. mdpi.com Volatile molecules, including this compound, enter tiny pores on the surface of olfactory sensilla, hair-like structures covering the antennae. mdpi.comnih.gov Inside the sensilla, the molecule must traverse the aqueous sensillum lymph to reach the olfactory receptor neurons (ORNs). mdpi.com This transport is often facilitated by odorant-binding proteins (OBPs), which are small, soluble proteins that can bind to odorants and ferry them to the receptors. mdpi.comnih.gov
The core of the signal transduction event occurs when this compound binds to a specific olfactory receptor (OR) protein complex embedded in the dendritic membrane of an ORN. mdpi.comrockefeller.edu In insects, functional ORs are typically heteromeric complexes, consisting of a variable, ligand-binding OR subunit (often denoted ORx) and a highly conserved co-receptor known as Orco. nih.govresearchgate.net The binding of this compound to the specific ORx subunit is thought to induce a conformational change in the ORx-Orco complex. researchgate.net This change directly gates the complex, which functions as a ligand-gated non-selective cation channel. researchgate.netnih.gov The opening of this channel allows an influx of cations, leading to the depolarization of the ORN membrane and the generation of an action potential. rockefeller.edu This electrical signal is then transmitted to the antennal lobe in the insect's brain for processing, ultimately leading to a behavioral response. mdpi.comnih.gov Electrophysiological studies have confirmed that this compound elicits antennal responses in certain bug species, providing evidence for its detection by the olfactory system. researchgate.net
Mechanisms of Behavioral Modulation (e.g., Alarm Responses, Locomotor Impairment in Crickets)
This compound modulates insect behavior through distinct, dose-dependent mechanisms, ranging from alarm signaling to severe toxicity.
Alarm Responses: At certain concentrations, this compound acts as an effective alarm pheromone for some heteropteran species. researchgate.net Exposure to a blend of compounds including this compound was found to cause a significant increase in the speed and distance traveled by walking bugs, coupled with a decrease in the time spent resting. researchgate.net This induction of increased, agitated movement is a classic alarm response, serving to disperse individuals away from a potential threat.
Locomotor Impairment: At higher concentrations, this compound exhibits potent neurotoxic effects, leading to permanent locomotor impairment, paralysis, and eventual death in insects like crickets. nih.govresearchgate.net The underlying mechanism for this paralysis is the compound's high reactivity as an α,β-unsaturated aldehyde. Research has shown that exposure to this compound causes a significant depletion of free thiol groups in the leg tissues of affected crickets. nih.govresearchgate.net This strongly suggests that the toxic mechanism involves the covalent binding of this compound to crucial thiol-containing biomolecules, such as enzymes and structural proteins essential for muscle function and neural transmission. nih.gov This irreversible binding, likely via Michael addition, disrupts critical physiological pathways, leading to the observed paralysis. nih.govresearchgate.net
| Behavioral Effect | Organism | Mechanism |
| Alarm Response | Stink Bugs (Heteroptera) | Olfactory detection leads to increased locomotor activity (agitation, dispersal). researchgate.net |
| Locomotor Impairment | Crickets, various arthropods | Covalent binding to and depletion of free thiols in tissues, disrupting physiological function. nih.govresearchgate.netresearchgate.net |
Antibacterial and Antifungal Activity Mechanisms
This compound demonstrates significant antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The mechanism of this activity is rooted in its chemical structure, specifically the presence of the α,β-unsaturated aldehyde functional group. researchgate.net This arrangement makes the compound a powerful electrophile, highly susceptible to nucleophilic attack. researchgate.netsmolecule.com
The primary mechanism of its antibacterial and antifungal action is believed to be the non-specific, covalent modification of essential biological macromolecules within the microbial cell. researchgate.netresearchgate.net Nucleophilic functional groups, such as the sulfhydryl (thiol) groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins, can readily attack the β-carbon of the unsaturated system in a Michael-type addition reaction. This irreversible binding can alter protein structure, inactivate critical enzymes involved in metabolism and cell wall synthesis, and disrupt cellular function, leading to growth inhibition and cell death. researchgate.netresearchgate.net The high reactivity that makes this compound a potent defensive toxin also underlies its broad-spectrum antimicrobial properties. researchgate.netresearchgate.net Some research also suggests that such compounds can weaken fungal cells by interacting with and removing essential lipid components from the cell membrane. mdpi.com
Computational and Theoretical Chemistry Investigations of 4 Oxohex 2 Enal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-oxohex-2-enal, which in turn dictate its reactivity.
The electronic landscape of this compound is characterized by a conjugated system that includes an α,β-unsaturated aldehyde and a ketone functional group. This conjugation leads to the delocalization of π-electrons across the molecule. DFT calculations can reveal the distribution of electron density and identify electrophilic and nucleophilic sites. For this compound, the primary electrophilic centers are the β-carbon of the α,β-unsaturated system and the carbonyl carbons of the aldehyde and ketone groups. Nucleophilic attack, such as a Michael addition, is therefore predicted to occur at the β-carbon.
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For α,β-unsaturated carbonyl compounds, the LUMO is often localized along the conjugated system, making it susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound and Related α,β-Unsaturated Aldehydes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| Acrolein | -10.9 | -0.9 | 10.0 |
| Crotonaldehyde (B89634) | -10.5 | -0.7 | 9.8 |
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms and the electrophilic carbon centers.
Molecular Dynamics Simulations of Interactions with Biomolecules
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how this compound interacts with biological macromolecules such as proteins and DNA.
The toxicity and biological activity of this compound are largely attributed to its ability to form covalent adducts with biomolecules. MD simulations can model the process of these interactions, including the approach of the molecule to its biological target, the formation of non-covalent complexes, and the subsequent covalent bond formation.
In the context of protein interactions, this compound is known to react with nucleophilic amino acid residues, particularly cysteine, through a Michael addition reaction. An MD simulation could be set up with this compound and a protein containing a reactive cysteine residue. The simulation would track the positions of all atoms over time, revealing the preferred binding orientation of this compound in the protein's active site and the conformational changes that may occur in both the ligand and the protein leading up to the covalent modification.
Similarly, this compound is known to form adducts with DNA, particularly with deoxyguanosine. MD simulations can be employed to study the interaction of this compound with a DNA duplex. Such simulations could elucidate the preferred binding sites within the DNA grooves and the structural perturbations of the DNA helix upon adduct formation. These structural changes can have significant implications for DNA replication and transcription, contributing to the mutagenic properties of the compound.
While specific MD simulation studies focused solely on this compound are not widely available, the principles of this methodology are well-established for studying the interactions of small molecules with biomolecules.
Theoretical Elucidation of Reaction Pathways and Transition States
Theoretical chemistry can be used to map out the detailed step-by-step mechanisms of chemical reactions, including the identification of intermediates and the calculation of the energies of transition states. This information is crucial for understanding the kinetics and thermodynamics of a reaction.
The primary reaction of biological significance for this compound is the Michael addition. byjus.comwikipedia.orgmasterorganicchemistry.com A theoretical investigation of this reaction would involve calculating the potential energy surface for the approach of a nucleophile (such as the sulfhydryl group of cysteine) to the α,β-unsaturated system of this compound.
The generally accepted mechanism for the Michael addition involves the nucleophilic attack at the β-carbon of the double bond, leading to the formation of an enolate intermediate. This is followed by protonation to yield the final adduct. byjus.comwikipedia.orgmasterorganicchemistry.com Computational studies can determine the activation energy for this reaction by locating the transition state structure. The geometry of the transition state provides insights into the atomic rearrangements that occur during the bond-forming step.
Table 2: Key Steps in the Theoretical Elucidation of the Michael Addition of a Nucleophile to this compound
| Step | Description |
| 1. Reactant Complex Formation | The initial non-covalent association of the nucleophile and this compound. |
| 2. Transition State | The highest energy point on the reaction coordinate, corresponding to the breaking and forming of bonds during the nucleophilic attack on the β-carbon. |
| 3. Enolate Intermediate | The species formed immediately after the C-Nu bond formation. |
| 4. Product Formation | Protonation of the enolate intermediate to yield the final stable adduct. |
By calculating the energies of the reactants, transition state, intermediate, and product, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate.
Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For toxicological endpoints, this is often referred to as Quantitative Structure-Toxicity Relationship (QSTR) modeling.
For α,β-unsaturated carbonyl compounds like this compound, QSAR studies have been conducted to predict their toxicity. bertrand.careqsardb.orgacs.orgresearchgate.netqsardb.org These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity (logP), electronic properties (e.g., LUMO energy), and steric parameters.
The toxicity of α,β-unsaturated aldehydes is often linked to their reactivity as electrophiles in Michael addition reactions. bertrand.care Therefore, electronic descriptors that reflect this reactivity are often important in QSAR models. For instance, a lower LUMO energy generally correlates with higher electrophilicity and, consequently, higher toxicity.
A study on the cytotoxicity of 4-hydroxy-2-alkenals, a class of compounds structurally related to this compound, found a strong correlation between cytotoxicity and the ability to form covalent adducts with proteins. bertrand.care The toxicity was also correlated with electronic descriptors such as the LUMO energy and other parameters related to the electronegativity of the molecule. bertrand.care
Table 3: Relationship between Structural Features and Toxicity for a Series of α,β-Unsaturated Carbonyl Compounds
| Compound Class/Feature | General Toxicity Trend | Rationale |
| α,β-unsaturated aldehydes vs. saturated aldehydes | More toxic | The conjugated system allows for Michael addition, an additional mechanism of toxicity. |
| Alkyl chain length | Variable, often increases with chain length up to a point | Affects hydrophobicity and the ability to partition into biological membranes. |
| Branching in alkyl chain | Decreases toxicity | Steric hindrance can reduce the reactivity of the electrophilic center. |
| Presence of additional functional groups | Can increase or decrease toxicity | Depends on the electronic and steric effects of the functional group on the reactivity of the α,β-unsaturated system. |
These QSAR models and the structure-activity trends they reveal are valuable for predicting the potential toxicity of new or untested compounds and for understanding the molecular mechanisms underlying their adverse effects. nih.gov
Emerging Research Directions and Methodological Advancements
Integrated "Aldehydomics" Approaches for Comprehensive Profiling
The study of aldehydes, including 4-oxohex-2-enal, has been significantly advanced by the development of "aldehydomics." This integrated approach aims to comprehensively profile aldehydes in various biological and environmental samples. inrae.frnih.gov Aldehydomics combines sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with targeted and untargeted strategies to identify and quantify a wide array of reactive carbonyl species (RCS). inrae.frnih.gov These methods are crucial for understanding the complex roles of aldehydes as signaling molecules, toxins, and biomarkers of oxidative stress. inrae.frmdpi.com
A key aspect of aldehydomics is the use of derivatization agents to trap and stabilize reactive aldehydes, making them amenable to analysis. researchgate.netnih.gov For instance, reagents like 4-(2-(trimethylammonio)ethoxy)benzenaminium dibromide (4-APC) and 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been specifically designed for sensitive and selective detection of aldehydes in biological matrices by mass spectrometry. researchgate.net These approaches allow for the untargeted screening of known and unknown aldehydes, providing a broader picture of the "aldehyde load" in a given system. nih.govresearchgate.net
The integration of metabolomics platforms, including NMR and MS, facilitates the enrichment of metabolomic data and allows for the tracking of oxidative stress markers like this compound. inrae.fr This comprehensive profiling is essential for elucidating the role of lipid peroxidation products in various physiological and pathological processes. nih.govscispace.comuni-tuebingen.denih.govcapes.gov.br For example, untargeted omics approaches have been used to characterize the profile of carbonyl compounds in fecal water, revealing the neoformation of lipid peroxidation products. nih.gov Such detailed profiling helps to establish links between specific aldehydes and biological outcomes, such as gut microbiota alterations and glucose intolerance. nih.gov
Table 1: Key Methodologies in Aldehydomics
| Methodology | Description | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the identification and quantification of aldehydes, often after derivatization. inrae.frmdpi.com | High sensitivity and specificity; suitable for complex mixtures. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers quantitative and structural information about aldehydes without the need for derivatization. inrae.fracs.org | Non-biased and quantitative; provides structural insights. acs.org |
| Derivatization Chemistry | Employs chemical probes to trap and tag reactive aldehydes, enhancing their stability and detectability. researchgate.netnih.gov | Increases sensitivity and allows for selective analysis of carbonyls. nih.gov |
| Integrated Data Analysis | Combines data from multiple analytical platforms (e.g., NMR, MS) and uses statistical modeling to identify significant patterns. inrae.fracs.org | Provides a comprehensive view of the aldehydome and its biological context. |
Development of Novel Analytical Platforms for In Situ Detection
A significant challenge in studying reactive aldehydes like this compound is their transient nature and high reactivity, which makes their detection in real-time and within their native environment difficult. To address this, research is increasingly focused on developing novel analytical platforms for in situ detection. cuni.cz These methods aim to minimize sample handling and potential artifacts associated with traditional extraction and analysis techniques.
One promising area is the advancement of ambient ionization mass spectrometry (MS) techniques. cuni.czresearchgate.net Desorption atmospheric pressure photoionization (DAPPI), for example, has been explored for the direct detection of volatile compounds, including aldehydes, from surfaces. cuni.cz This approach allows for the analysis of samples in their natural state with minimal preparation, offering a more accurate representation of the chemical composition at a specific time and location.
Furthermore, the development of specialized derivatization reagents that can be used for in-vial derivatization in biological samples like plasma and urine represents another step towards simplified and more direct analysis. researchgate.net These reagents selectively react with aldehydes, allowing for their subsequent purification and detection, thereby enabling the screening of aldehyde biomarkers for conditions like oxidative stress. researchgate.net
The ultimate goal of these advancements is to create sensors and imaging techniques that can visualize and quantify this compound and other aldehydes within living cells and tissues. This would provide unprecedented insights into their localized production, trafficking, and immediate effects on cellular components.
Bio-inspired Synthesis and Biocatalytic Pathways for this compound and its Analogs
The synthesis of this compound and its analogs is increasingly drawing inspiration from natural biological processes. In nature, these aldehydes are often products of lipid peroxidation, which can occur through both non-enzymatic and enzymatic pathways. nih.govresearchgate.net Understanding these enzymatic pathways, particularly the lipoxygenase (LOX) and hydroperoxide lyase (HPL) cascades in plants, provides a blueprint for developing biocatalytic production methods. nih.govmdpi.comresearchgate.net
The LOX pathway, for instance, converts polyunsaturated fatty acids like linoleic and α-linolenic acid into hydroperoxides, which are then cleaved by HPL to form various aldehydes. nih.govmdpi.com This enzymatic cascade is responsible for the production of "green leaf volatiles" in plants. mdpi.com Researchers are exploring the use of isolated enzymes or whole-cell systems to mimic these reactions in vitro. mdpi.comgoogle.com These biocatalytic processes offer several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and the potential for producing natural-grade compounds. google.com
For example, carboxylic acid reductases are being investigated for their ability to reduce the carboxyl group of fatty acids to an aldehyde, providing a direct enzymatic route to aldehyde synthesis. google.com Such methods are particularly valuable for producing unsaturated aldehydes from corresponding fatty acids derived from inexpensive and renewable sources like vegetable oils. mdpi.comgoogle.com The development of these bio-inspired and biocatalytic routes not only facilitates the sustainable production of this compound for research purposes but also opens up possibilities for its application in areas like flavor and fragrance industries. mdpi.com
Deeper Mechanistic Elucidation in Complex Biological and Environmental Systems
While the general reactivity of α,β-unsaturated aldehydes like this compound is known, a deeper understanding of its specific reaction mechanisms in complex biological and environmental matrices is still an active area of research. This involves elucidating how it interacts with various biomolecules and environmental components and the consequences of these interactions.
In biological systems, this compound is known to form adducts with nucleophilic sites on proteins (specifically with cysteine, histidine, and lysine (B10760008) residues) and DNA (particularly with deoxyguanosine). frontiersin.orgresearchgate.net These covalent modifications can alter the structure and function of these macromolecules, leading to cellular dysfunction and potential mutagenicity. mdpi.comresearchgate.net Research is focused on identifying the specific protein and DNA targets of this compound and understanding how these adducts contribute to the pathophysiology of various diseases. mdpi.commdpi.com For example, studies have investigated the role of such aldehydes in the context of colorectal cancer, where they may contribute to the selective pressure on preneoplastic cells. core.ac.uk The depletion of free thiols in tissues has been correlated with exposure to 4-oxo-(E)-2-hexenal, suggesting that covalent binding to biologically active thiols is a key mechanism of its toxicity. researchgate.net
In environmental systems, the fate and transport of this compound are of interest. Its volatility suggests it can be released into the atmosphere, while its reactivity indicates it may participate in various chemical reactions, such as the Maillard reaction, with other environmental constituents. science.govscience.gov Its role as an insect pheromone and defense compound highlights its importance in chemical ecology, influencing interactions between different species. evitachem.comresearchgate.netresearchgate.net Understanding these mechanisms is crucial for assessing its environmental impact and its role in ecosystem dynamics.
Table 2: Investigated Mechanistic Roles of this compound
| System | Role / Mechanism | Significance |
| Biological | Forms adducts with proteins and DNA. researchgate.net | Can lead to altered protein function, enzyme inhibition, and mutations. mdpi.com |
| Induces oxidative stress. | Implicated in the pathology of various diseases. mdpi.com | |
| Acts as a signaling molecule. frontiersin.org | Modulates cellular responses to stress. | |
| Depletes cellular thiols. researchgate.net | A potential cause of its toxic effects on organisms. researchgate.net | |
| Environmental | Functions as an insect pheromone/defense compound. evitachem.comresearchgate.net | Mediates insect communication and defense against predators. researchgate.net |
| Participates in chemical reactions (e.g., Maillard reaction). science.govscience.gov | Influences the chemical composition of its surroundings. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
